

Barium Dichromate: A Technical Overview of its Chemical Properties and Handling

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Compound of Interest

Compound Name: Barium dichromate

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This document provides a comprehensive technical guide to **barium dichromate**, a chemical compound with applications in various research fields. It details its chemical and physical properties, provides protocols for its synthesis and analysis, and outlines its key chemical reactions.

Core Chemical and Physical Properties

Barium dichromate (BaCr_2O_7) is an inorganic compound that appears as brownish-red needles or crystalline masses.^{[1][2]} The dihydrate form, $\text{BaCr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$, crystallizes as slender, yellowish-brown rhombic prisms.^[3] While it is soluble in acids, it undergoes decomposition in water.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **barium dichromate**.

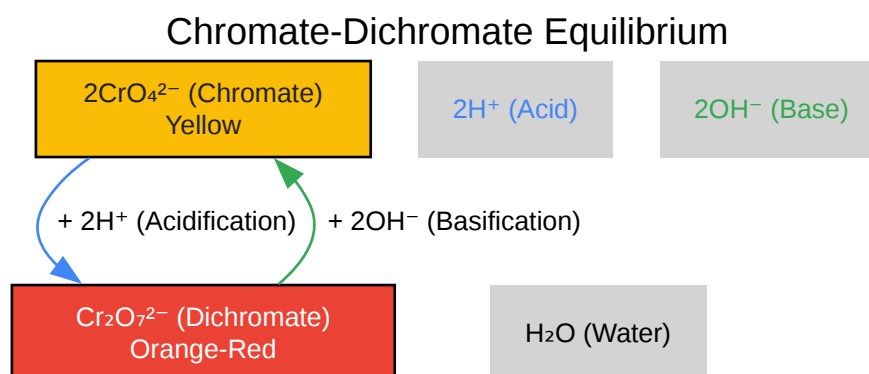
Identifier	Value	Reference
CAS Number	13477-01-5 (anhydrous)	[1][2][4][5][6]
10031-16-0 (dihydrate)	[7]	
Molecular Formula	BaCr ₂ O ₇	[2][4][6][8]
Molecular Weight	353.31 g/mol	[4][8]

Physicochemical Property	Value	Reference
Appearance	Brownish-red needles or crystalline masses	[1][2]
Solubility	Soluble in acids, decomposed by water	[1][2][3]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	7	[5]
Rotatable Bond Count	0	[5]
Complexity	194	[5][8]
LogP	-0.78120	[5]
Polar Surface Area	123.63 Å ²	[5]

Chemical Synthesis and Reactions

The synthesis of **barium dichromate** is primarily achieved through precipitation from an aqueous solution under acidic conditions. This is due to the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which shifts towards the dichromate form in the presence of acid.

Signaling Pathway of Chromate-Dichromate Equilibrium



Caption: Chemical equilibrium between chromate and dichromate ions.

Key Chemical Reactions

- **Reaction with Bases:** When treated with an alkaline solution, **barium dichromate** converts to barium chromate.[7] $\text{BaCr}_2\text{O}_7 + 2\text{NaOH} \rightarrow 2\text{BaCrO}_4 + 2\text{Na}^+ + \text{H}_2\text{O}$ [7]
- **Decomposition in Water:** **Barium dichromate** is decomposed by water, yielding barium chromate.[3]
- **Acidic Dissolution:** In acidic environments, it dissociates into barium ions and dichromate ions.[7] $\text{BaCr}_2\text{O}_7 + 2\text{H}^+ \rightarrow \text{Ba}^{2+} + \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$ [7]
- **Oxidation Reactions:** In non-aqueous media, **barium dichromate** functions as an oxidizing agent, for instance, converting alcohols to aldehydes or ketones.[7]

Experimental Protocols

Synthesis of Barium Dichromate via Precipitation

This protocol describes a general method for the synthesis of **barium dichromate** by reacting a soluble barium salt with a dichromate salt under acidic conditions.[4]

Materials:

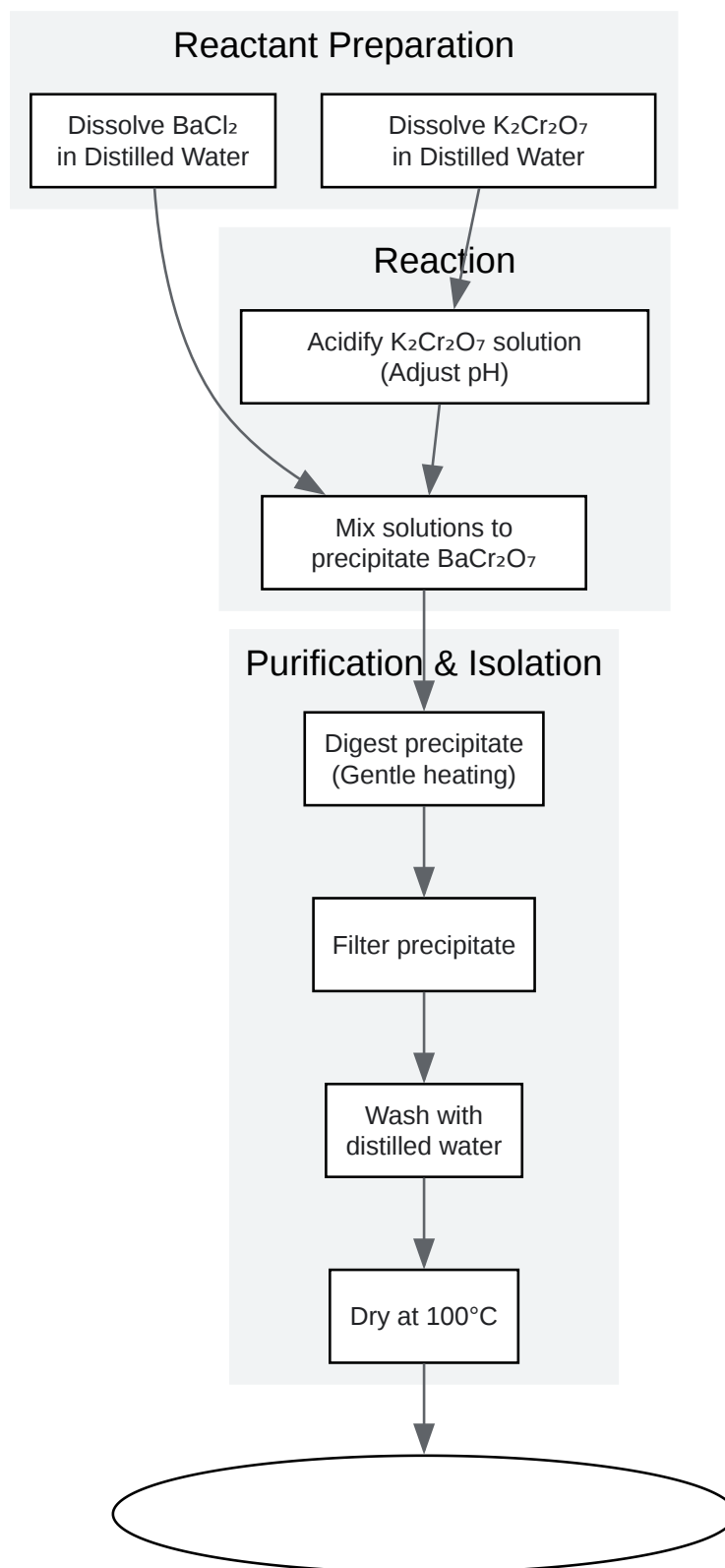
- Barium chloride (BaCl_2) or Barium nitrate ($\text{Ba}(\text{NO}_3)_2$)

- Potassium dichromate ($K_2Cr_2O_7$)
- Dilute nitric acid (HNO_3) or hydrochloric acid (HCl)
- Distilled water
- Beakers, graduated cylinders, stirring rod, filtration apparatus (e.g., Büchner funnel), filter paper

Methodology:

- Prepare Reactant Solutions:
 - Dissolve a stoichiometric amount of barium chloride or barium nitrate in a beaker with distilled water.
 - In a separate beaker, dissolve a corresponding stoichiometric amount of potassium dichromate in distilled water.
- Acidification: Slowly add dilute nitric acid or hydrochloric acid to the potassium dichromate solution while stirring until the solution's pH is acidic. The color should be a distinct orange-red, indicating the predominance of the dichromate ion.
- Precipitation: While stirring vigorously, slowly add the barium salt solution to the acidified potassium dichromate solution. A brownish-red precipitate of **barium dichromate** will form.
- Digestion: Gently heat the mixture while stirring for a short period. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.
- Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration using a Büchner funnel. Wash the precipitate several times with small portions of distilled water to remove any soluble impurities. Note that excessive washing may lead to decomposition.^[3]
- Drying: Carefully dry the collected precipitate in an oven at a low temperature (around $100^{\circ}C$) to remove water. The dihydrate loses its water of crystallization at this temperature.^[3]

Experimental Workflow for Barium Dichromate Synthesis



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Caption: Workflow for the synthesis of **barium dichromate**.

Analysis of Barium and Chromate Content

The purity of a **barium dichromate** sample can be assessed by determining the percentage of barium and chromium.

1. Gravimetric Determination of Barium:

This method involves converting the barium to insoluble barium sulfate, which is then weighed.

Materials:

- **Barium dichromate** sample
- Dilute hydrochloric acid (HCl)
- Dilute sulfuric acid (H₂SO₄)
- Distilled water
- Ashless filter paper
- Muffle furnace

Methodology:

- Accurately weigh a sample of **barium dichromate** and dissolve it in dilute hydrochloric acid.
- Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid to precipitate barium sulfate (BaSO₄).
- Digest the precipitate by keeping the solution hot for about an hour.
- Filter the hot solution through ashless filter paper. Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate).

- Transfer the filter paper containing the precipitate to a crucible.
- Carefully char the filter paper and then ignite it in a muffle furnace to a constant weight.
- The final weight corresponds to pure BaSO_4 , from which the percentage of barium in the original sample can be calculated.

2. Titrimetric Determination of Dichromate:

This redox titration uses a standard solution of ferrous ammonium sulfate to determine the amount of dichromate.

Materials:

- **Barium dichromate** sample
- Standardized ferrous ammonium sulfate solution $((\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O})$
- Sulfuric acid (H_2SO_4)
- Phosphoric acid (H_3PO_4)
- Redox indicator (e.g., sodium diphenylamine sulfonate)

Methodology:

- Accurately weigh a sample of **barium dichromate** and dissolve it in a solution of sulfuric acid and distilled water.
- Add phosphoric acid, which helps to sharpen the endpoint by complexing with the Fe^{3+} ions produced during the titration.
- Add a few drops of the redox indicator.
- Titrate the solution with the standardized ferrous ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply, indicating that all the dichromate ($\text{Cr}_2\text{O}_7^{2-}$) has been reduced to Cr^{3+} .

- The concentration of dichromate in the original sample can be calculated from the volume of ferrous ammonium sulfate solution used.

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- To cite this document: BenchChem. [Barium Dichromate: A Technical Overview of its Chemical Properties and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084721#barium-dichromate-cas-number-and-chemical-properties]

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